molecular formula C16H15FIN5O4 B612213 (R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide CAS No. 1168092-22-5

(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide

Numéro de catalogue B612213
Numéro CAS: 1168092-22-5
Poids moléculaire: 487.22
Clé InChI: OKOKEHVACWMOFN-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

G-479 is an potent MEK inhibitor. Structurally, G-479 is an analogue of GDC-0623 (or so-call Me-Too drug). G-479 with polarity distributed throughout the molecule was shown improved bioactivity over GDC-0623 in many aspects.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Green Synthesis and Antimicrobial Activity : A study by Jyothi and Madhavi (2019) discusses the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides. These compounds exhibit promising antimicrobial activity. The synthesis involves condensation reactions and microwave irradiation conditions, demonstrating an innovative approach to creating such compounds (Jyothi & Madhavi, 2019).

  • Heterocyclic Synthesis Strategies : Board et al. (2009) explored the synthesis of functionalized imidazo[1,5-a]pyrazines, revealing regioselective C3-metalation and C5/C3-dimetalation. This study sheds light on the chemical versatility of imidazo[1,5-a]pyrazine derivatives and their potential applications in creating novel compounds (Board et al., 2009).

  • Formation of Condensed Lumazine-Ringsystems : The synthesis and properties of condensed lumazine-ringsystems, involving imidazo[4,5-g] and pyrazino[2,3-g]lumazines, were studied by Abou‐Hadeed and Pfleiderer (2002). This research provides insight into the complex chemistry of lumazine derivatives, which is relevant for the broader category of imidazo[1,5-a]pyrazines (Abou‐Hadeed & Pfleiderer, 2002).

Applications in Antiviral and Anticancer Research

  • Antiviral Drug Discovery : De Clercq (2009) provides an extensive review of antiviral drug discovery, including discussions on imidazo[1,5-a]pyrazine derivatives. This highlights the potential application of such compounds in developing antiviral drugs, especially in treating diseases like dengue fever and HIV (De Clercq, 2009).

  • Cytotoxic Activity Against Cancer Cells : Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives. This study indicates the potential of imidazo[1,5-a]pyrazine derivatives in cancer treatment, specifically against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Novel MET Kinase Inhibitors : Liederer et al. (2012) studied the stereoselective disposition and toxicokinetics of novel MET kinase inhibitors, including imidazo[1,5-a]pyrazine derivatives. This research suggests the relevance of these compounds in developing cancer therapies, particularly in targeting specific kinases involved in cancer progression (Liederer et al., 2012).

Propriétés

Numéro CAS

1168092-22-5

Formule moléculaire

C16H15FIN5O4

Poids moléculaire

487.22

Nom IUPAC

N-[(2R)-2,3-dihydroxypropoxy]-5-(2-fluoro-4-iodoanilino)imidazo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C16H15FIN5O4/c17-12-3-9(18)1-2-13(12)21-15-14(16(26)22-27-7-11(25)6-24)20-5-10-4-19-8-23(10)15/h1-5,8,11,21,24-25H,6-7H2,(H,22,26)/t11-/m1/s1

Clé InChI

OKOKEHVACWMOFN-LLVKDONJSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(N=CC3=CN=CN32)C(=O)NOCC(CO)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

G479;  G-479;  G 479.

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a heterogeneous mixture of (R)—N-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide (69.5 mg, 0.13 mmol) in anhydrous methanol (1.6 mL) was added 4M HCl in 1,4-dioxane (0.13 mL, 0.5 mmol, 4.0 eq). The reaction mixture was stirred at room temperature for 10 minutes. Solid sodium sulfate (200 mg) was then added. The reaction mixture was absorbed onto silica and then subjected to flash chromatography (Si-PPC, gradient 0% to 40% methanol in dichloromethane) to give the title compound as yellow foam (43.2 mg, 67.3%). 1H NMR (DMSO-d6, 400 MHz) δ ppm 11.90 (s, 1H), 10.30 (s, 1H), 8.82 (s, 1H), 7.95 (s, 1H), 7.91 (s, 1H), 7.74 (d, J=9.6 Hz, 1H), 7.44 (d, 8.4 Hz, 1H), 6.60 (t, J=8.4 Hz, 1H), 4.86 (d, J=4.4 Hz, 1H), 4.55 (broad s, 1H), 3.99-3.91 (m, 1H), 3.79-3.69 (m, 2H), 3.39 (broad s, 2H); LCMS (method E2): RT=8.40 min, [M+H]+=488.
Name
(R)—N-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Quantity
69.5 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Yield
67.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 2
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 3
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 4
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 5
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.